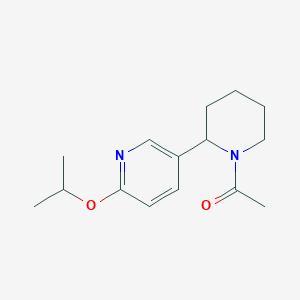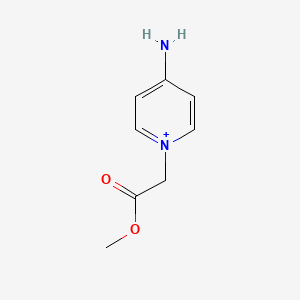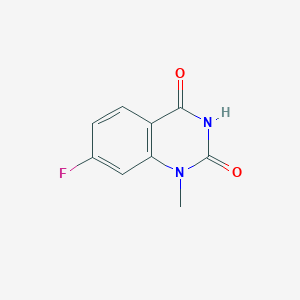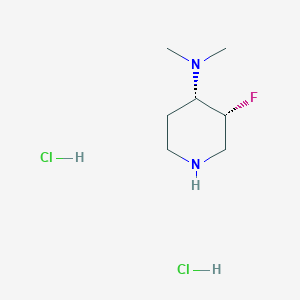
2-Methyl-4-(pyridin-3-yl)oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-(pyridin-3-yl)oxazole is a heterocyclic compound that features both an oxazole and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(pyridin-3-yl)oxazole typically involves the cyclodehydration of β-hydroxy amides. One common method uses reagents such as Deoxo-Fluor® to effect the cyclization at room temperature, followed by oxidation using commercial manganese dioxide . Another approach involves the use of Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane for cyclodehydration .
Industrial Production Methods
Industrial production methods for oxazole derivatives often employ continuous flow processes to enhance safety and efficiency. For instance, the use of manganese dioxide in a packed reactor allows for the continuous production of oxazoles without the issues associated with batch synthesis .
化学反应分析
Types of Reactions
2-Methyl-4-(pyridin-3-yl)oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide or bromotrichloromethane.
Reduction: Reduction reactions can be carried out using agents such as zinc/acetic acid or triphenylphosphine.
Substitution: The oxazole ring can participate in nucleophilic substitution reactions, particularly at the carbon adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, DBU/CuBr2.
Reduction: Zinc/acetic acid, triphenylphosphine.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxazole derivatives with modified substituents, while reduction can lead to the formation of more saturated heterocycles .
科学研究应用
2-Methyl-4-(pyridin-3-yl)oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-Methyl-4-(pyridin-3-yl)oxazole involves its interaction with various molecular targets. The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack . This interaction can modulate the activity of enzymes and receptors, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
2-Methoxybenzo[d]oxazole: Known for its antibacterial activity.
2-Ethoxybenzo[d]oxazole: Exhibits antifungal properties.
3-(5)-Substituted Pyrazoles: Versatile scaffolds in organic synthesis and medicinal chemistry.
Uniqueness
2-Methyl-4-(pyridin-3-yl)oxazole is unique due to its dual ring structure, which imparts distinct electronic properties and reactivity. This makes it a valuable scaffold for the development of new chemical entities with diverse biological activities .
属性
分子式 |
C9H8N2O |
|---|---|
分子量 |
160.17 g/mol |
IUPAC 名称 |
2-methyl-4-pyridin-3-yl-1,3-oxazole |
InChI |
InChI=1S/C9H8N2O/c1-7-11-9(6-12-7)8-3-2-4-10-5-8/h2-6H,1H3 |
InChI 键 |
KKKGWSFASJUVJH-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CO1)C2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(S)-7,7-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13012998.png)
![Tert-butyl 7-oxo-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B13013008.png)


![3-[7-(2-carboxyethyl)-3,6-dihydroxy-3'-oxospiro[10H-anthracene-9,1'-2-benzofuran]-2-yl]propanoic acid;deuterioformic acid](/img/structure/B13013024.png)

![N-Methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine](/img/structure/B13013042.png)



![5-Bromo-3-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13013067.png)


